7-(2-Chloro-6-fluorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(2-Chloro-6-fluorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and substituted with chloro, fluoro, and isopropylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chloro-6-fluorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyrimidine Ring: The pyrimidine ring is often formed through a condensation reaction involving amidines and β-dicarbonyl compounds.
Substitution Reactions: The chloro, fluoro, and isopropylphenyl groups are introduced through various substitution reactions, often involving halogenation and Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the triazole and pyrimidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 7-(2-Chloro-6-fluorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown potential as an anti-inflammatory, anti-cancer, and anti-microbial agent in various preclinical studies.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of 7-(2-Chloro-6-fluorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Chloro-6-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(2-Chloro-6-fluorophenyl)-5-[4-(methyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(2-Chloro-6-fluorophenyl)-5-[4-(ethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 7-(2-Chloro-6-fluorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substitution pattern The presence of the isopropyl group on the phenyl ring and the combination of chloro and fluoro substituents on the phenyl ring attached to the triazolopyrimidine core confer unique chemical and biological properties
Properties
Molecular Formula |
C20H18ClFN4 |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
7-(2-chloro-6-fluorophenyl)-5-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H18ClFN4/c1-12(2)13-6-8-14(9-7-13)17-10-18(26-20(25-17)23-11-24-26)19-15(21)4-3-5-16(19)22/h3-12,18H,1-2H3,(H,23,24,25) |
InChI Key |
RTKMPIIWCZNOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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